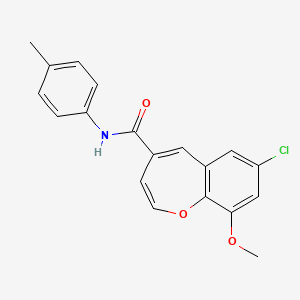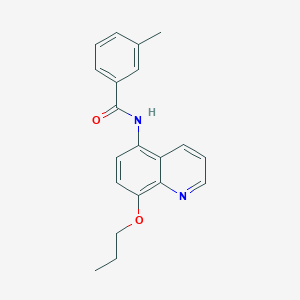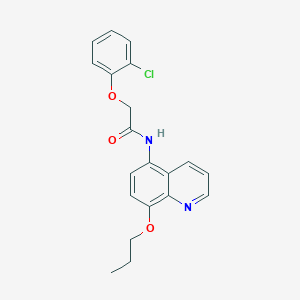![molecular formula C24H23N5O2 B11319542 2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319542.png)
2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶是一种复杂的有机化合物 ,属于三唑并嘧啶类 。该化合物以其独特的结构为特征,包括一个被甲氧基苄基和甲氧基苯基取代的吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶核心。
准备方法
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶核心的形成: 此步骤涉及在特定条件下对合适的先驱体进行环化,通常使用催化剂和溶剂来促进反应。
引入甲氧基苄基和甲氧基苯基基团: 这些基团通过取代反应引入,其中核心结构在受控条件下与甲氧基苄基和甲氧基苯基试剂反应。
工业生产方法可能涉及反应条件的优化,例如温度、压力和催化剂的使用,以实现最终产品的更高收率和纯度。
化学反应分析
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾或过氧化氢进行氧化,从而形成氧化衍生物。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行,从而形成该化合物的还原形式。
取代: 甲氧基可以通过亲核取代反应用其他官能团取代,使用卤化物或胺等试剂。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如钯、铂)以及特定的温度和压力设置。这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶有几个科学研究应用,包括:
化学: 该化合物用作合成更复杂分子和材料的构建单元。其独特的结构使其在开发具有特定性质的新型有机化合物方面具有价值。
生物学: 在生物学研究中,该化合物因其与生物分子(如蛋白质和核酸)的潜在相互作用而受到研究。它可以用作生化分析中的探针或配体。
医药: 该化合物因其潜在的治疗特性而受到研究,包括其调节生物途径和靶向特定疾病的能力。它可能被探索为药物发现中的先导化合物。
工业: 在工业应用中,该化合物可用于开发具有增强性能的新材料,例如聚合物或涂料。
作用机制
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与蛋白质或酶结合,改变其活性并导致下游效应。所涉及的确切分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
2-(4-甲氧基苄基)-7-(4-甲氧基苯基)-8,9-二甲基-7H-吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶可以与其他类似化合物进行比较,例如:
三唑并嘧啶类: 具有类似核心结构但不同取代基的化合物,可能表现出不同的化学和生物学性质。
甲氧基取代化合物: 在不同位置或不同芳环上具有甲氧基的化合物,这可能会影响其反应性和应用。
属性
分子式 |
C24H23N5O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
10-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O2/c1-15-16(2)29(18-7-11-20(31-4)12-8-18)23-22(15)24-26-21(27-28(24)14-25-23)13-17-5-9-19(30-3)10-6-17/h5-12,14H,13H2,1-4H3 |
InChI 键 |
SDBVKESRICSEQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11319460.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319462.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11319467.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
![4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319493.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319514.png)

![2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319522.png)

![2,3-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319532.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11319545.png)
![N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11319553.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11319562.png)
